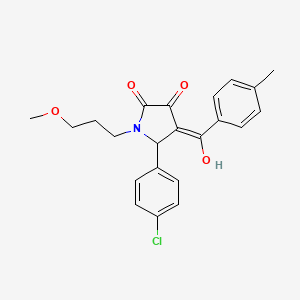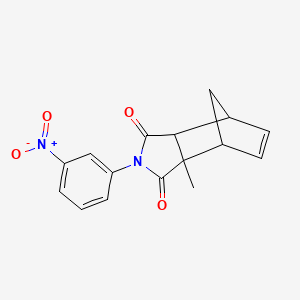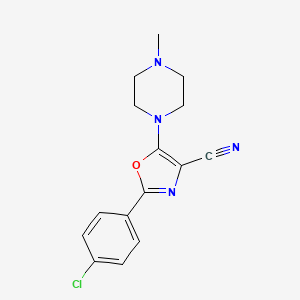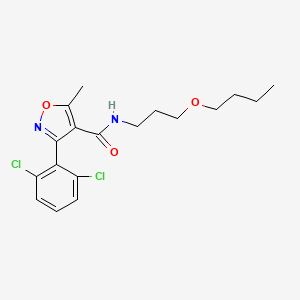![molecular formula C25H28N4O4 B11619553 N-[(1Z)-1-(3,4-dimethoxyphenyl)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11619553.png)
N-[(1Z)-1-(3,4-dimethoxyphenyl)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-3-(3,4-DIMETHOXYPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE is a complex organic compound that features multiple functional groups, including methoxy, imidazole, and formamido groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(3,4-DIMETHOXYPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common reagents and catalysts used in these reactions include palladium catalysts, protecting groups for sensitive functional groups, and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the imidazole ring or the formamido group, potentially converting them into amines or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield corresponding aldehydes or acids, while substitution reactions could introduce new functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, the compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids. It could serve as a probe or inhibitor in biochemical assays.
Medicine
Potential medical applications could include its use as a drug candidate or a lead compound in drug discovery. Its interactions with specific molecular targets could be explored for therapeutic purposes.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2Z)-3-(3,4-DIMETHOXYPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
- (2Z)-3-(3,4-DIMETHOXYPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE can be compared with other compounds that have similar functional groups, such as:
- (2Z)-3-(3,4-DIMETHOXYPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE
- (2Z)-3-(3,4-DIMETHOXYPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE
Uniqueness
The uniqueness of (2Z)-3-(3,4-DIMETHOXYPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C25H28N4O4 |
|---|---|
分子量 |
448.5 g/mol |
IUPAC名 |
N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C25H28N4O4/c1-18-5-8-20(9-6-18)24(30)28-21(15-19-7-10-22(32-2)23(16-19)33-3)25(31)27-11-4-13-29-14-12-26-17-29/h5-10,12,14-17H,4,11,13H2,1-3H3,(H,27,31)(H,28,30)/b21-15- |
InChIキー |
RYKMGQWTPFTUIY-QNGOZBTKSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)NCCCN3C=CN=C3 |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=C(C=C2)OC)OC)C(=O)NCCCN3C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-imino-N,13-dimethyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619478.png)
![3-amino-N-(3,4-dimethoxybenzyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11619480.png)

methylidene]-3-methylbenzamide](/img/structure/B11619492.png)
![1-(3,4-dichlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(trifluoromethyl)phenyl]amino}methylidene]urea](/img/structure/B11619493.png)


![(5E)-2,6-dihydroxy-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylidene]pyrimidin-4(5H)-one](/img/structure/B11619516.png)
![2-[(2E)-2-(5-bromo-2-methoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B11619519.png)
![Ethyl 6-methyl-4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11619525.png)

![2-oxo-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11619541.png)
![(3Z)-1-methyl-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11619547.png)

